2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
Description
The compound “2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole” is a heterocyclic molecule featuring a thiazole core substituted with a thiophen-3-yl group and a piperazine ring modified by a 3-chloro-4-fluorophenylsulfonyl moiety. Its structural complexity arises from the integration of sulfur-containing heterocycles (thiazole and thiophene) and a sulfonamide-linked piperazine, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S3/c18-14-9-13(1-2-15(14)19)27(23,24)22-6-4-21(5-7-22)17-20-16(11-26-17)12-3-8-25-10-12/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSRLVXMLPNIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a thiazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.9 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a 3-chloro-4-fluorophenylsulfonyl group, which are crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has demonstrated inhibition of specific enzymes, such as tyrosinase , which is involved in melanin synthesis. This inhibition occurs through binding to the enzyme's active site, preventing substrate access and subsequent melanin production.
- Receptor Modulation : It may interact with various receptors, modulating cellular pathways that are significant in disease processes. This interaction can lead to altered cell signaling and potentially therapeutic effects .
Antifungal Activity
Recent studies have shown that thiazole derivatives exhibit antifungal properties. For instance, compounds similar to the one in focus have been reported to inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. The presence of electronegative atoms like chlorine and fluorine in the phenyl moiety enhances antifungal activity due to increased lipophilicity, which is essential for drug efficacy .
Antibacterial Activity
Thiazole-based compounds have also been explored for antibacterial applications. Research indicates that certain derivatives display significant activity against bacterial strains by disrupting microbial cell functions through enzyme inhibition or receptor interaction .
Case Studies
- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for their antifungal activity using modified EUCAST protocols. Compounds with similar structures to the target compound showed promising results against fungal pathogens, indicating potential therapeutic applications in treating fungal infections .
- Molecular Docking Studies : In silico studies involving molecular docking have revealed that the compound can effectively bind to the active sites of target enzymes, demonstrating its potential as an inhibitor in various biochemical pathways .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for evaluating the drug-likeness of new compounds. Studies indicate that derivatives of thiazole exhibit favorable ADME profiles, suggesting good bioavailability and metabolic stability .
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives can exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Thiazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) cells .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Thiazole derivatives are known to exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of thiazole derivatives, including the compound . The results indicated a significant reduction in cell viability in HepG2 and A549 cell lines, suggesting effective cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives, where the compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The findings highlighted its potential use as an antibacterial agent in clinical settings .
Table 1: Anticancer Activity
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 10 |
| Target Compound | P. aeruginosa | 15 |
Chemical Reactions Analysis
Sulfonylpiperazine Reactivity
The sulfonamide group participates in nucleophilic substitutions and coordination chemistry:
-
Key Insight : Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen adjacent to the sulfonyl group. Hydrolysis under acidic conditions generates 3-chloro-4-fluorobenzenesulfonic acid and piperazine-thiazole fragments .
Thiazole Ring Modifications
The electron-deficient thiazole core undergoes electrophilic substitutions and ring-opening reactions:
-
Kinetics : Bromination at C5 proceeds 3× faster than at C4 due to resonance stabilization of the intermediate .
-
Catalytic Efficiency : Suzuki couplings require electron-deficient aryl boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) for optimal yields .
Thiophene Substituent Reactions
The thiophen-3-yl group engages in electrophilic aromatic substitutions (EAS) and cross-couplings:
-
Regioselectivity : Nitration favors the C2 position due to directive effects of the sulfur atom .
-
Oxidation Stability : The sulfoxide derivative shows reduced thermal stability (Tdec = 145°C vs. 210°C for parent compound) .
Multi-component Reactions
The compound serves as a scaffold in one-pot syntheses:
| Reaction System | Components | Product Class | Yield | Source |
|---|---|---|---|---|
| Ugi-4CR | R-NC, R-CHO, TMSN₃ | Tetrazole-thiazole hybrids | 51% | |
| Biginelli reaction | Aldehyde, urea, β-ketoester | Dihydropyrimidinone derivatives | 66% |
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Mechanistic Notes : Ugi reactions proceed via imine formation followed by cyclization, while Biginelli reactions involve acid-catalyzed enamine formation .
Stability Under Physiological Conditions
Critical for pharmacological applications:
Comparative Reactivity Table
Relative reaction rates of functional groups:
| Group | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidative Stability |
|---|---|---|---|
| Thiazole ring | High (C5 > C4) | Low | Moderate |
| Sulfonylpiperazine | Low | High (N-alkylation) | High |
| Thiophen-3-yl | Moderate (C2 > C5) | Low | Low |
Industrial-scale Optimization
Key parameters for large-scale synthesis:
Comparison with Similar Compounds
Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Key Features :
Piperazine-Linked Thiophene Derivatives
Compound 3a : N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Key Features: Piperazine linked via ethoxyethyl spacer to a benzamide-thiophene core. Purified via reverse-phase chromatography, yielding 32% .
Compound 3b : 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide
- Key Features :
| Parameter | Target Compound | Compound 3a | Compound 3b |
|---|---|---|---|
| Linker Group | Sulfonylpiperazine | Ethoxyethyl + Piperazine | Ethoxyethyl + Piperazine |
| Aromatic Substituents | 3-Cl-4-F phenyl + Thiophene | 3-Cyanophenyl + Thiophene | 3-CF3-phenyl + Thiophene |
| Synthetic Yield | Not reported | 32% | Not reported |
| Purification Method | Not reported | Reverse-phase chromatography | Normal-phase chromatography |
Research Findings and Implications
Halogen Effects : The substitution of Cl or F on phenyl rings (as in compounds 4 and 5) significantly influences crystal packing and biological activity. Chlorine’s larger van der Waals radius may enhance antimicrobial activity compared to fluorine .
Piperazine Linkers : Piperazine derivatives with sulfonyl or ethoxyethyl linkers (target compound vs. 3a/3b) exhibit divergent pharmacokinetic profiles. Sulfonyl groups improve solubility, while ethoxyethyl spacers may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
